Hexyl 2-(2,4-dichlorophenoxy)propionate Hexyl 2-(2,4-dichlorophenoxy)propionate
Brand Name: Vulcanchem
CAS No.: 94043-03-5
VCID: VC16987460
InChI: InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3
SMILES:
Molecular Formula: C15H20Cl2O3
Molecular Weight: 319.2 g/mol

Hexyl 2-(2,4-dichlorophenoxy)propionate

CAS No.: 94043-03-5

Cat. No.: VC16987460

Molecular Formula: C15H20Cl2O3

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

Hexyl 2-(2,4-dichlorophenoxy)propionate - 94043-03-5

Specification

CAS No. 94043-03-5
Molecular Formula C15H20Cl2O3
Molecular Weight 319.2 g/mol
IUPAC Name hexyl 2-(2,4-dichlorophenoxy)propanoate
Standard InChI InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3
Standard InChI Key QHJAMKPDUDVZKT-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Hexyl 2-(2,4-dichlorophenoxy)propionate is an ester derivative of 2-(2,4-dichlorophenoxy)propionic acid, with the hexyl group conferring lipophilicity. Its molecular formula is C15H20Cl2O3\text{C}_{15}\text{H}_{20}\text{Cl}_2\text{O}_3, yielding a molecular weight of 319.22 g/mol . The compound’s structure features a dichlorophenoxy moiety attached to a propionate backbone, esterified with a hexyl chain. This configuration enhances its stability and bioavailability compared to the free acid form, influencing its environmental persistence and toxicokinetics .

Physicochemical Properties

Key physicochemical parameters are inferred from structurally related compounds due to limited direct data on the hexyl ester:

PropertyValue/DescriptionSource
Molecular Weight319.22 g/mol
Density~1.13 g/cm³ (predicted)
Boiling Point~406°C (extrapolated from ethylhexyl analog)
SolubilityLow water solubility; soluble in organic solvents
StabilityStable under ambient conditions; hydrolyzes in alkaline media

The compound’s lipophilicity (logP ~4.2 estimated) facilitates bioaccumulation in adipose tissues, as observed in other chlorophenoxy esters . Hydrolysis in biological systems releases 2-(2,4-dichlorophenoxy)propionic acid, a metabolite with documented toxicity .

Toxicological Profile

Acute Toxicity

Although no direct LD₅₀ values are available for the hexyl ester, its metabolic conversion to 2,4-D analogs suggests comparable acute toxicity. For example, 2-ethylhexyl 2-(2,4-dichlorophenoxy)propionate exhibits an oral LD₅₀ >2,000 mg/kg in rats, indicating moderate toxicity . In humans, acute exposure to chlorophenoxy herbicides causes vomiting, diarrhea, and neuromuscular dysfunction, with lethal doses estimated at 6.5–35 g for adults .

Mechanisms of Toxicity

The hexyl ester’s toxicity arises from:

  • Mitochondrial Dysfunction: Uncoupling oxidative phosphorylation and generating reactive oxygen species (ROS), leading to apoptosis .

  • Neuromuscular Effects: Inhibition of voltage-gated chloride channels, causing myotonia and rhabdomyolysis .

  • Hepatorenal Damage: Elevated aspartate aminotransferase (AST) and alanine transaminase (ALT) levels, indicative of hepatic injury .

A study on 2,4-D in rats demonstrated dose-dependent neurotoxicity at 300–800 ppm, including incoordination and CNS depression . These effects are likely exacerbated in the hexyl ester due to its enhanced membrane permeability.

Environmental Fate and Ecotoxicology

Degradation Pathways

Hexyl 2-(2,4-dichlorophenoxy)propionate undergoes hydrolysis in soil and water to form 2-(2,4-dichlorophenoxy)propionic acid, which persists for weeks under aerobic conditions . Microbial degradation via Sphingomonas spp. further breaks down the phenolic ring, yielding chlorinated intermediates .

Applications in Agriculture and Industry

Hexyl 2-(2,4-dichlorophenoxy)propionate is primarily used as a post-emergence herbicide for broadleaf weed control in cereals and turf. Its ester formulation enhances leaf adhesion and rainfastness compared to amine salts . Emerging applications include:

  • Wood Preservation: Synergistic use with fungicides to prevent rot in treated lumber.

  • Aquatic Weed Management: Limited use in irrigation systems due to bioaccumulation risks .

Gaps in Research and Future Directions

Despite its utility, critical data gaps persist:

  • Chronic Toxicity: Long-term carcinogenic or endocrine-disrupting effects remain unstudied.

  • Environmental Monitoring: No validated methods exist for detecting the hexyl ester in complex matrices.

  • Metabolite Identification: Pathways leading to chlorinated dioxins require elucidation .

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